[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL
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Overview
Description
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxyethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL typically involves multiple steps. One common method includes the reaction of 2-methoxyethanol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide and carried out at low temperatures to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to bind to specific biological targets .
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological pathways suggest it could be useful in treating certain diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)pyridin-4-ylmethanol
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
- N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride .
Uniqueness
What sets [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-9(7-12)11-4-3-10(8)14-6-5-13-2/h3-4,12H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKDFFQFGLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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